(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
CAS No.: 58457-98-0
Cat. No.: VC20775064
Molecular Formula: C₁₇H₂₄N₂O₆
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58457-98-0 |
---|---|
Molecular Formula | C₁₇H₂₄N₂O₆ |
Molecular Weight | 352.4 g/mol |
IUPAC Name | methyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate |
Standard InChI | InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 |
Standard InChI Key | MDMZRMHNXPKKND-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Identification
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is identified by the CAS number 58457-98-0 and has the molecular formula C₁₇H₂₄N₂O₆ . The compound's structure contains a chiral center with S configuration at position 2, featuring a protected amino acid backbone with both Cbz and Boc protecting groups. The IUPAC name for this compound is methyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate .
Structural Features
The compound consists of several key structural components:
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A methyl ester group
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An S-configured chiral center at position 2
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A carboxybenzyl (Cbz) protecting group on the alpha-amino group
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A tert-butyloxycarbonyl (Boc) protecting group on the beta-amino group
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A phenyl ring as part of the Cbz group
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A tert-butyl moiety as part of the Boc group
The presence of these orthogonal protecting groups allows for selective deprotection during multi-step synthesis, making this compound particularly valuable in complex organic transformations.
Physical and Chemical Properties
The physical and chemical properties of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate provide important information for researchers working with this compound. These properties determine its behavior in various chemical reactions and its handling requirements in laboratory settings.
Physical Properties
The following table summarizes the key physical properties of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate:
These physical properties indicate that (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a relatively high-boiling compound with moderate lipophilicity as indicated by its LogP value. The substantial polar surface area suggests significant hydrogen bonding capability, which is consistent with the presence of multiple amide and ester functionalities.
Chemical Properties
Based on its structure, (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate exhibits several notable chemical properties:
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The methyl ester group is susceptible to hydrolysis under basic or acidic conditions.
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The Boc protecting group can be selectively removed using trifluoroacetic acid (TFA) or HCl in organic solvents.
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The Cbz protecting group requires more forceful conditions for removal, typically hydrogenolysis with Pd/C catalyst.
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The compound contains two amide bonds that can participate in hydrogen bonding.
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The chiral center at position 2 provides stereoselectivity in reactions.
Nomenclature and Identifiers
Proper identification of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is essential for scientific communication and database searching. Multiple naming conventions and identifiers exist for this compound.
IUPAC Name and Synonyms
The full IUPAC name of this compound is methyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate . Common synonyms include:
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(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
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(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate
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Methyl 2-(S)-[N-Carbobenzyloxy]amino-3-[N-tert-butyloxycarbonyl]aminopropionate
Chemical Identifiers
Various chemical identifiers are used to uniquely identify this compound:
Identifier Type | Value | Source |
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CAS Registry Number | 58457-98-0 | |
PubChem CID | 10831821 | |
InChIKey | MDMZRMHNXPKKND-ZDUSSCGKSA-N | |
InChI | InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |
SMILES | CC(C)(C)OC(=O)NCC@@HNC(=O)OCC1=CC=CC=C1 |
Synthetic Applications
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate serves as an important building block in organic synthesis due to its orthogonally protected functional groups and defined stereochemistry.
Role in Peptide Synthesis
The compound's structure suggests its utility in peptide synthesis, particularly for the preparation of modified peptides containing protected beta-amino acid residues. The presence of both Cbz and Boc protecting groups allows for sequential deprotection and coupling reactions, enabling the controlled construction of complex peptide structures.
Orthogonal Protection Strategy
One of the most valuable aspects of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is its embodiment of orthogonal protection strategy in organic synthesis. The term "orthogonal" refers to the ability to selectively remove one protecting group while leaving others intact. In this compound:
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The Boc group can be removed using acidic conditions (TFA or HCl in dioxane) without affecting the Cbz group.
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The Cbz group can be removed via catalytic hydrogenation without affecting the Boc group.
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The methyl ester can be hydrolyzed under basic conditions without affecting either protecting group.
This orthogonality is particularly valuable in multi-step synthesis where selective functionalization is required.
Chemical Reactions and Reactivity
Understanding the reactivity patterns of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is crucial for its effective utilization in synthetic chemistry.
Boc Deprotection
The Boc group can be selectively removed using:
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Trifluoroacetic acid (TFA) in dichloromethane
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4M HCl in dioxane
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Formic acid
Cbz Deprotection
The Cbz group can be removed by:
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Catalytic hydrogenation (H₂, Pd/C)
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Transfer hydrogenation (cyclohexadiene, Pd/C)
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Strong acids like HBr in acetic acid
Methyl Ester Hydrolysis
The methyl ester can be hydrolyzed using:
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Lithium hydroxide in THF/water
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Sodium hydroxide in methanol/water
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Enzymatic hydrolysis
Coupling Reactions
After selective deprotection, the compound can participate in various coupling reactions, including:
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Peptide bond formation with activated amino acids
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Amide bond formation with amines
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Ester formation with alcohols
Research and Applications
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate finds applications in several areas of chemical research, particularly in pharmaceutical development and peptide chemistry.
Pharmaceutical Applications
The compound's defined stereochemistry and protected functional groups make it valuable in pharmaceutical synthesis, particularly for compounds requiring precise control of stereochemistry and functional group manipulation. It can serve as a building block for:
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Beta-amino acid-containing pharmaceuticals
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Peptidomimetics with modified backbone structures
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Enzyme inhibitors with specific stereochemical requirements
Peptide Chemistry
In peptide chemistry, this compound enables the incorporation of modified amino acid residues into peptide chains, leading to peptides with:
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Enhanced metabolic stability
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Altered conformational preferences
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Novel biological activities
Analytical Methods for Characterization
Several analytical techniques are commonly employed to characterize (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate and confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for structural confirmation, with key signals including:
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Aromatic protons from the Cbz group
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tert-Butyl protons from the Boc group
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Methyl ester protons
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Chiral center proton
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Amide protons
Infrared (IR) Spectroscopy
IR spectroscopy can identify functional groups with characteristic absorptions for:
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Carbonyl groups (ester, carbamate)
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N-H stretching vibrations
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Aromatic C-H stretching
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C-O stretching
Chromatographic Methods
High-performance liquid chromatography (HPLC) with chiral stationary phases is particularly valuable for:
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Assessing enantiomeric purity
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Determining chemical purity
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Separation from synthetic intermediates and byproducts
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